molecular formula C10H7Br2FO2 B8296717 4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one

4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No.: B8296717
M. Wt: 337.97 g/mol
InChI Key: GGZBPLVGEMRQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one is a useful research compound. Its molecular formula is C10H7Br2FO2 and its molecular weight is 337.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7Br2FO2

Molecular Weight

337.97 g/mol

IUPAC Name

4,7-dibromo-8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

InChI

InChI=1S/C10H7Br2FO2/c11-6-1-2-15-9-4-8(13)7(12)3-5(9)10(6)14/h3-4,6H,1-2H2

InChI Key

GGZBPLVGEMRQNI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C(=O)C1Br)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of argon was placed 7-Bromo-8-fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one (1168 g, 4.51 mol, 1.00 equiv) and dichloromethane (8 L), followed by the addition of Br2 (724.3 g, 4.53 mol, 1.00 equiv) dropwise with stirring at −20° C. over 90 min. The resulting solution was stirred at −20° C. for 30 min and at room temperature for 3 h. The reaction was then quenched by the addition of 6000 mL of saturated aqueous Na2SO3 at 0° C. and extracted with 4×2 L of dichloromethane. The combined organic layers were washed with 2×3000 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 1170 g (77%) of 4,7-dibromo-8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one as a yellow solid.
Quantity
1168 g
Type
reactant
Reaction Step One
Name
Quantity
724.3 g
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.